[4-(Butylthio)phenyl](phenyl)methanol [4-(Butylthio)phenyl](phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC3307004
InChI: InChI=1S/C17H20OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12,17-18H,2-3,13H2,1H3
SMILES:
Molecular Formula: C17H20OS
Molecular Weight: 272.4 g/mol

[4-(Butylthio)phenyl](phenyl)methanol

CAS No.:

Cat. No.: VC3307004

Molecular Formula: C17H20OS

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(Butylthio)phenyl](phenyl)methanol -

Specification

Molecular Formula C17H20OS
Molecular Weight 272.4 g/mol
IUPAC Name (4-butylsulfanylphenyl)-phenylmethanol
Standard InChI InChI=1S/C17H20OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12,17-18H,2-3,13H2,1H3
Standard InChI Key GTXACQXNTRRDRK-UHFFFAOYSA-N
Canonical SMILES CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Properties

4-(Butylthio)phenylmethanol, also known as (4-butylsulfanylphenyl)-phenylmethanol, is an organic compound with a molecular formula of C₁₇H₂₀OS and a molecular weight of 272.4 g/mol. The compound features a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a 4-butylthiophenyl moiety. This architecture creates a molecule with specific chemical and physical properties that distinguish it from related compounds.

The structural backbone of 4-(Butylthio)phenylmethanol consists of two aromatic rings connected by a methanol bridge, with one ring bearing a butylthio substituent at the para position. The presence of the butylthio group contributes significantly to the compound's lipophilicity and potential reactivity patterns. The central carbon atom bearing the hydroxyl group represents a stereogenic center, potentially leading to distinct enantiomers with different properties and biological activities.

Physical and Chemical Properties

The comprehensive identification and characterization data for 4-(Butylthio)phenylmethanol provides essential information for researchers interested in working with this compound. The table below summarizes its key physical and chemical properties:

PropertyValue
Molecular FormulaC₁₇H₂₀OS
Molecular Weight272.4 g/mol
IUPAC Name(4-butylsulfanylphenyl)-phenylmethanol
Standard InChIInChI=1S/C17H20OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12,17-18H,2-3,13H2,1H3
Standard InChIKeyGTXACQXNTRRDRK-UHFFFAOYSA-N
Canonical SMILESCCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)O
PubChem Compound ID70791301

The compound's structure includes functional groups that significantly influence its chemical behavior. The hydroxyl group provides hydrogen bonding capabilities, potentially enhancing solubility in polar solvents and reactivity toward electrophiles. The butylthio group, with its sulfur atom, introduces interesting electronic properties and serves as a potential site for oxidation or other transformations. The aromatic rings contribute to the compound's UV absorption characteristics and potential for π-stacking interactions.

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